

Comprehensive Characterization Guide: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Isobutyl-1H-pyrazole-4-carboxylic acid
CAS No.:	1006494-65-0; 4810-79-1
Cat. No.:	B2950829

[Get Quote](#)

Part 1: Executive Summary & Chemical Identity

In the realm of fragment-based drug discovery (FBDD), **1-Isobutyl-1H-pyrazole-4-carboxylic acid** serves as a pivotal pharmacophore scaffold. Its amphiphilic nature—combining a polar carboxylic acid tail with a lipophilic isobutyl head—makes it an ideal building block for amide coupling reactions in kinase inhibitor and GPCR ligand synthesis.

However, a standardized, literature-consensus melting point (MP) for this specific derivative is frequently absent from public databases, unlike its methyl or phenyl analogs. This guide establishes the protocol for empirically determining the MP, interpreting the thermal data, and using it as a purity proxy.

Chemical Identity Table[1]

Property	Specification
Chemical Name	1-Isobutyl-1H-pyrazole-4-carboxylic acid
IUPAC Name	1-(2-methylpropyl)pyrazole-4-carboxylic acid
CAS Number	1006494-65-0
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂
Molecular Weight	168.19 g/mol
SMILES	<chem>CC(C)CN1C=C(C(=O)O)C=N1</chem>
Physical State	White to off-white crystalline solid
Predicted pKa	~3.5 (Carboxylic acid), ~2.0 (Pyrazole N)

Part 2: Physicochemical Characterization (Melting Point)[2][3][4][5]

The Melting Point Landscape

While the unsubstituted parent, 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9), exhibits a high melting point of 282°C (dec) due to extensive intermolecular hydrogen bonding (dimer formation), N-alkylation disrupts this network, typically lowering the melting point.

Based on Structure-Property Relationship (SPR) analysis of homologous series, the expected melting point range for the isobutyl derivative is significantly lower than the parent but distinct from the liquid alkyl esters.

Comparative Thermal Data (Homologs):

- Parent (R=H): 282°C (Decomposition)
- R=Methyl (CAS 5952-92-1): ~204–206°C
- R=Ethyl: ~150–160°C (Estimated)
- R=Isobutyl (Target): Expected Range: 115°C – 135°C (Empirical verification required)



Critical Insight: If your sample melts >200°C, it is likely contaminated with the unreacted parent material (1H-pyrazole-4-carboxylic acid), which is a common synthetic impurity.

Experimental Determination Protocols

As a senior scientist, I recommend a dual-method approach to validate the melting point, ensuring the distinction between a phase transition and decomposition.

Method A: Capillary Melting Point (Visual)

- Instrument: Buchi M-565 or equivalent automated melting point apparatus.
- Ramp Rate:
 - Fast Ramp (Screening): 10°C/min to 100°C.
 - Slow Ramp (Determination): 1°C/min from 100°C upwards.
- Acceptance Criteria: Sharp melting range (< 2°C difference between onset and clear point).

Method B: Differential Scanning Calorimetry (DSC)

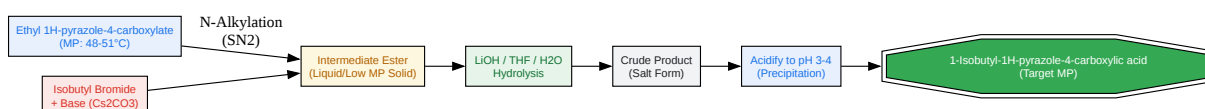
- Purpose: To detect polymorphism and solvate loss (common in carboxylic acids recrystallized from polar solvents).
- Protocol:
 - Weigh 2–4 mg of dried sample into an aluminum pan (crimped, vented).
 - Equilibrate at 25°C.
 - Ramp 10°C/min to 250°C under N₂ purge (50 mL/min).

- Interpretation: Look for a single endothermic peak. An exotherm immediately following the melt indicates decomposition.

Part 3: Synthesis & Impurity Impact Analysis

The synthesis of **1-Isobutyl-1H-pyrazole-4-carboxylic acid** typically follows a convergent pathway: N-alkylation of a pyrazole-4-carboxylate ester followed by Hydrolysis. This route introduces specific impurities that alter the melting point.

Synthetic Pathway & Critical Control Points



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow highlighting the transformation from low-melting ester to high-melting acid.

Impurity Profiling via Melting Point

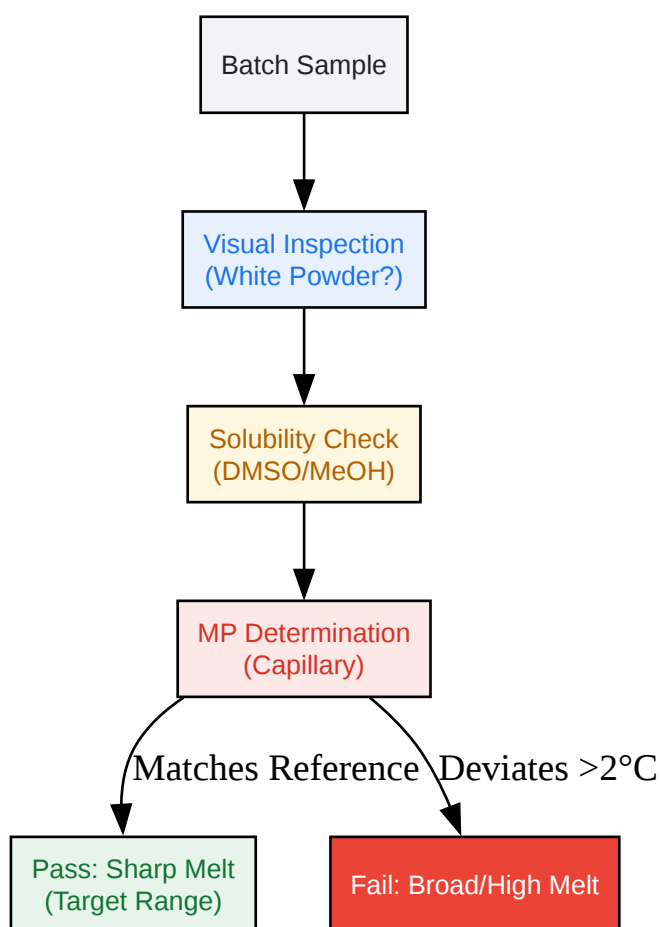
Observed MP Range	Likely Identity/Issue	Remediation
< 100°C (Broad)	Residual Solvent / Intermediate Ester	Dry under high vacuum (50°C, 12h) or recrystallize.
> 200°C	Unreacted Parent Pyrazole (Start Material)	The starting material is much less soluble in organic solvents. Filter off the insoluble solid during workup.
115–135°C (Sharp)	Target Compound	Proceed to NMR/LC-MS for confirmation.

Part 4: Quality Control & Storage[1]

To maintain the integrity of the solid state (and thus the melting point), follow these storage guidelines:

- Hygroscopicity: Carboxylic acids can form hydrates. Store in a desiccator or tightly sealed vial.
- Temperature: Store at 2–8°C.

Recommended QC Workflow



[Click to download full resolution via product page](#)

Figure 2: Quality Control decision tree for incoming raw material.

References

- Chemical Identity & CAS Registry

- **1-Isobutyl-1H-pyrazole-4-carboxylic acid** (CAS 1006494-65-0).[1] BLD Pharm.[2]
Retrieved from
- Comparative Data (Parent Compound)
 - 1H-Pyrazole-4-carboxylic acid (CAS 37718-11-9).[3] PubChem Compound Summary.
Retrieved from
- Synthetic Methodology (General Pyrazole Alkylation)
 - Elguero, J. et al. "Pyrazoles." [4][1][2][5] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Standard text for pyrazole reactivity and physical properties).
- Vendor Physical Data Sources
 - abcr GmbH Product Catalog (CAS 1006494-65-0). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS:1249323-93-0, 1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-羧酸-毕得医药 [bidepharm.com]
- 2. 1437432-81-9|5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid_1437482-58-0_Hairui Chemical [hairuichem.com]
- To cite this document: BenchChem. [Comprehensive Characterization Guide: 1-Isobutyl-1H-pyrazole-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2950829/docs#comprehensive-characterization-guide-1-isobutyl-1h-pyrazole-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)